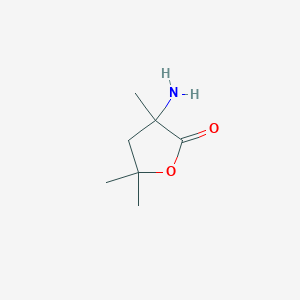
3-Amino-3,5,5-trimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one: is an organic compound characterized by a furan ring with an amino group and three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one serves as a versatile intermediate for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound can be used as a building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-Amino-2,5-dimethylfuran: Similar structure but with fewer methyl groups.
3-Amino-3,5-dimethyl-2-cyclohexen-1-one: Similar structure but with a different ring system.
Uniqueness: 3-Amino-3,5,5-trimethyldihydrofuran-2(3H)-one is unique due to its specific arrangement of functional groups and the presence of three methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-amino-3,5,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-7(3,8)5(9)10-6/h4,8H2,1-3H3 |
InChI Key |
PSNZNUVVVCXRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















